3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride
Description
Molecular Architecture and Functional Group Distribution
The molecular architecture of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride centers around a five-membered dihydropyrrole ring system substituted at the 3-position with a 2-methylphenyl group. The core heterocyclic framework consists of a partially saturated pyrrole ring containing one nitrogen atom and two double bond equivalents, creating a 2,5-dihydro-1H-pyrrole structure. This dihydropyrrole system maintains aromaticity while incorporating saturated methylene groups at positions 2 and 5, which significantly influences the compound's conformational flexibility and chemical reactivity patterns.
The 2-methylphenyl substituent attached at position 3 introduces an aromatic benzene ring bearing a methyl group in the ortho position relative to the point of attachment. This structural arrangement creates a biaryl-type system where the phenyl ring can adopt various orientational relationships with respect to the dihydropyrrole ring. The ortho-methyl group adds steric bulk near the ring junction, potentially restricting free rotation and influencing the preferred conformational states of the molecule. The presence of this methyl substituent distinguishes this compound from simpler phenyl-substituted analogs and contributes to unique steric and electronic properties.
The hydrochloride salt formation represents a critical aspect of the molecular architecture, where the nitrogen atom of the dihydropyrrole ring becomes protonated and forms an ionic interaction with the chloride anion. This salt formation significantly enhances the compound's water solubility and crystalline stability compared to the free base form. The protonated nitrogen adopts a tetrahedral geometry, eliminating the lone pair that would otherwise contribute to the heterocycle's basicity and nucleophilicity.
| Structural Component | Chemical Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Parent Compound | C11H13N | 159.23 g/mol | Free base form |
| Hydrochloride Salt | C11H14ClN | 195.69 g/mol | Enhanced solubility |
| Dihydropyrrole Core | C4H6N | 68.10 g/mol | Five-membered heterocycle |
| 2-Methylphenyl Group | C7H7 | 91.13 g/mol | Aromatic substituent |
Conformational and Stereochemical Considerations
The conformational behavior of this compound involves multiple degrees of freedom that significantly influence its three-dimensional structure and associated properties. The dihydropyrrole ring exhibits envelope or half-chair conformations due to the presence of sp3-hybridized carbon atoms at positions 2 and 5, creating puckering motions that can be characterized using pseudorotation analysis. This ring puckering represents a low-energy process that allows the heterocycle to adopt various conformational states with minimal energetic barriers.
The rotational relationship between the 2-methylphenyl group and the dihydropyrrole ring constitutes another major conformational variable. Theoretical studies on related 2-phenylpyrrolidine systems demonstrate that perpendicular arrangements between aromatic rings often represent energetically favorable conformations. The torsional angle between the phenyl ring and the heterocycle can significantly influence electronic conjugation, steric interactions, and overall molecular stability. In the case of 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole, the ortho-methyl substituent introduces additional steric constraints that may favor specific rotational conformers over others.
Spectroscopic investigations of analogous systems reveal that gas-phase and solution-phase conformational preferences can differ substantially due to solvent interactions and intermolecular forces. In solution environments, solvent molecules can disrupt intramolecular stabilizing interactions and shift conformational equilibria toward arrangements that maximize solvent-solute interactions. For the hydrochloride salt form, additional considerations include the influence of the protonated nitrogen on ring puckering and the role of chloride ion positioning in determining preferred conformational states.
The stereochemical implications of the compound's structure relate primarily to the sp3-hybridized centers within the dihydropyrrole ring and the potential for atropisomerism around the C-phenyl bond. While the compound lacks defined chiral centers in its standard representation, the ring puckering motions can create transient chirality that influences spectroscopic properties and reactivity patterns. The barrier to rotation around the C-phenyl bond determines whether distinct rotational isomers can be isolated under specific conditions.
Comparative Structural Analysis with Analogous Pyrrolidine Derivatives
Comparative analysis with structurally related compounds provides valuable insights into the unique features of this compound within the broader family of pyrrolidine and dihydropyrrole derivatives. The compound shares fundamental structural similarities with 2-(2-methylphenyl)pyrrolidine hydrochloride, which features the same aromatic substituent but attached to a fully saturated pyrrolidine ring rather than the partially unsaturated dihydropyrrole system. This comparison highlights the influence of ring saturation on molecular properties, where the dihydropyrrole variant maintains partial aromatic character while the pyrrolidine analog represents a fully aliphatic heterocycle.
Examination of 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride reveals the impact of halogen substitution versus methyl substitution on the aromatic ring. The fluorinated analog maintains the same core dihydropyrrole structure but introduces different electronic and steric effects through the fluorine substituent. The electronegativity difference between fluorine and carbon creates polarization within the aromatic ring that contrasts with the electron-donating properties of the methyl group in the target compound. These electronic differences significantly influence chemical reactivity, particularly in electrophilic aromatic substitution reactions and metal coordination chemistry.
The relationship with simpler dihydropyrrole derivatives, such as 3-methyl-2,5-dihydro-1H-pyrrole hydrochloride and 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride, demonstrates the progressive structural complexity achieved through aromatic substitution. These comparisons illustrate how the introduction of the 2-methylphenyl group significantly increases molecular size, rotational degrees of freedom, and potential for intermolecular interactions compared to simple alkyl-substituted variants.
| Compound | Ring System | Substituent | Molecular Weight | Key Differences |
|---|---|---|---|---|
| Target Compound | 2,5-dihydropyrrole | 2-methylphenyl | 195.69 g/mol | Aromatic substitution |
| 2-(2-methylphenyl)pyrrolidine HCl | Pyrrolidine | 2-methylphenyl | 197.70 g/mol | Saturated ring |
| 3-(2-fluorophenyl)-2,5-dihydropyrrole HCl | 2,5-dihydropyrrole | 2-fluorophenyl | 199.65 g/mol | Halogen substitution |
| 3-methyl-2,5-dihydropyrrole HCl | 2,5-dihydropyrrole | Methyl | 119.59 g/mol | Simple alkyl group |
Studies on 2-phenylpyrrolidine conformational behavior provide additional context for understanding the structural dynamics of phenyl-substituted nitrogen heterocycles. These investigations demonstrate that the attachment position of the phenyl group significantly influences conformational preferences, with 2-substituted derivatives exhibiting different rotational barriers and preferred orientations compared to 3-substituted analogs. The conformational analysis reveals that steric interactions between the aromatic ring and the heterocycle framework play crucial roles in determining stable molecular geometries.
Research on related pyrrole derivatives with various aromatic substitutions indicates that the electronic nature of the substituents significantly influences both structural preferences and chemical reactivity. Compounds bearing electron-donating groups like methyl substituents typically exhibit enhanced nucleophilicity and different coordination behavior compared to those with electron-withdrawing groups. These electronic effects extend beyond simple reactivity considerations to influence crystal packing arrangements, solubility profiles, and intermolecular interaction patterns in both solid and solution phases.
Properties
IUPAC Name |
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-9-4-2-3-5-11(9)10-6-7-12-8-10;/h2-6,12H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHLWPYTIQUWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-66-2 | |
| Record name | 1H-Pyrrole, 2,5-dihydro-3-(2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound exhibits a unique structure characterized by a pyrrole ring substituted with a 2-methylphenyl group. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays and therapeutic applications.
Biological Activity Overview
Pyrrole derivatives have been extensively studied for their various biological activities, including:
- Antimicrobial Activity : Pyrrole compounds have shown potential as antibacterial agents against a range of pathogens.
- Anticancer Properties : Certain pyrrole derivatives exhibit cytotoxic effects on cancer cells.
- Neuropharmacological Effects : Some compounds interact with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Research indicates that pyrrole derivatives, including this compound, possess significant antibacterial properties. A study demonstrated that related compounds displayed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for treating bacterial infections .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| 3-Methylphenyl Pyrrole | 12 | Staphylococcus aureus |
| 2-Methylphenyl Pyrrole | 10 | Escherichia coli |
Anticancer Activity
Pyrrole derivatives have been investigated for their anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound has been studied for its interaction with serotonin receptors. In particular, it has been noted that related pyrrole derivatives can act as inverse agonists at the 5-HT6 receptor, influencing signaling pathways associated with mood and cognition .
Binding Affinity Data
The binding affinities of selected pyrrole derivatives to serotonin receptors are summarized below:
| Compound | K_i (nM) | Receptor Type |
|---|---|---|
| Compound A | 30 | 5-HT6R |
| Compound B | 25 | 5-HT1AR |
| Compound C | 40 | 5-HT2AR |
These data indicate that structural modifications in pyrroles can significantly affect their receptor binding profiles.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives against clinical isolates of Staphylococcus aureus. Compounds demonstrated MIC values ranging from 8 to 32 µg/mL, indicating promising therapeutic potential .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of pyrrole derivatives on human breast cancer cells (MCF-7). The study reported IC50 values indicating significant cell death at concentrations as low as 10 µM .
Scientific Research Applications
Medicinal Chemistry
Pyrrole derivatives have gained significant attention in medicinal chemistry due to their ability to act as scaffolds for the development of new therapeutic agents. The unique structure of pyrroles allows for modifications that can enhance biological activity.
Antibacterial Activity:
Recent studies indicate that compounds containing the pyrrole structure exhibit promising antibacterial properties. For instance, derivatives similar to 3-(2-methylphenyl)-2,5-dihydro-1H-pyrrole hydrochloride have shown effectiveness against various Gram-positive and Gram-negative bacteria. Research has demonstrated that halogenated pyrroles possess significant antibacterial activity, which is crucial in the context of rising antibiotic resistance .
Case Study:
A study investigated the antibacterial efficacy of a series of pyrrole derivatives against Staphylococcus aureus and Escherichia coli. One derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, indicating its potential as a lead compound for further development .
Anticancer Research
Pyrroles have also been explored for their anticancer properties. The ability of these compounds to interact with biological targets involved in cancer progression makes them suitable candidates for drug development.
Mechanisms of Action:
Research has suggested that pyrrole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival. For example, certain pyrrole compounds have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study:
In a recent study, a series of pyrrole-based compounds were tested for cytotoxicity against various cancer cell lines. One compound demonstrated significant cytotoxic effects with IC50 values below 10 µM, warranting further investigation into its mechanism and potential clinical applications .
Agricultural Applications
Pyrrole derivatives are also being researched for their potential use as agrochemicals. Their ability to function as fungicides or herbicides could provide innovative solutions in agricultural practices.
Fungicidal Activity:
Compounds similar to this compound have shown effectiveness against fungal pathogens affecting crops. The mode of action typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .
Case Study:
A study evaluated the efficacy of several pyrrole derivatives against Fusarium species, which are notorious for causing crop diseases. Results indicated that certain derivatives could reduce fungal growth by over 70% at low concentrations, suggesting their viability as agricultural fungicides .
Material Science
The unique electronic properties of pyrroles make them valuable in material science, particularly in the development of conductive polymers and organic electronics.
Conductive Polymers:
Research has shown that incorporating pyrrole units into polymer matrices can enhance conductivity and thermal stability. This property is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study:
An investigation into the synthesis of conductive films from pyrrole derivatives revealed that films containing this compound exhibited superior electrical properties compared to traditional conductive polymers. The films maintained high conductivity even under varying environmental conditions .
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | Effective against MRSA with MIC = 32 µg/mL |
| Anticancer agents | Cytotoxic effects with IC50 < 10 µM | |
| Agriculture | Fungicides | Reduced fungal growth by over 70% |
| Material Science | Conductive polymers | Enhanced conductivity in films |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-methylphenyl group in the target compound increases steric bulk and lipophilicity compared to the unsubstituted dihydro-pyrrole . This may enhance membrane permeability but reduce aqueous solubility relative to the parent structure. Halogenated analogs (e.g., 2,5-dichlorophenyl or fluoro-substituted derivatives) exhibit greater electronic effects.
Core Structure Differences :
- The 2,5-dihydro-pyrrole core (unsaturated) in the target compound is more reactive than fully saturated pyrrolidine analogs (e.g., 3-(2,5-dichlorophenyl)pyrrolidine HCl) due to conjugation effects. This reactivity may influence stability, necessitating stringent storage conditions (e.g., inert atmosphere, low temperatures) as seen in the base compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
